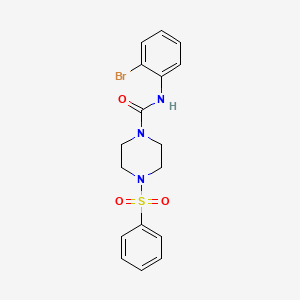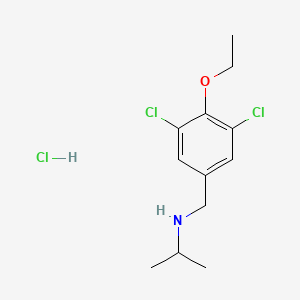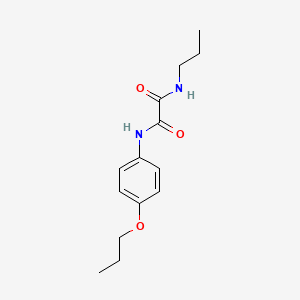
N-(2-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide
Overview
Description
N-(2-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide, also known as BPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPC is a piperazine derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential future directions.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is not fully understood, but it is believed to exert its effects through the modulation of various neurotransmitter systems, including the GABAergic and glutamatergic systems. N-(2-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been shown to enhance GABAergic neurotransmission, leading to the inhibition of neuronal excitability and the prevention of seizures.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been shown to possess potent anticonvulsant and analgesic properties in animal models. N-(2-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has also been shown to have anxiolytic effects, suggesting its potential use in the treatment of anxiety disorders. Additionally, N-(2-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has several advantages and limitations for lab experiments. One advantage is its potent anticonvulsant and analgesic properties, making it a useful tool for the study of neurological disorders. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to interpret its effects.
Future Directions
There are several potential future directions for the study of N-(2-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide. One direction is the development of more potent and selective analogs of N-(2-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide for the treatment of neurological disorders. Another direction is the investigation of the effects of N-(2-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, the potential use of N-(2-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide in the treatment of inflammatory disorders and anxiety disorders warrants further investigation.
Conclusion:
In conclusion, N-(2-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential future directions. N-(2-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has several advantages and limitations for lab experiments, and its potential use in the treatment of neurological disorders, inflammatory disorders, and anxiety disorders warrants further investigation.
Scientific Research Applications
N-(2-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. N-(2-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been shown to possess potent anticonvulsant and analgesic properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and chronic pain.
properties
IUPAC Name |
4-(benzenesulfonyl)-N-(2-bromophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3S/c18-15-8-4-5-9-16(15)19-17(22)20-10-12-21(13-11-20)25(23,24)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJZRJFKBDXAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(5-phenyl-2H-tetrazol-2-yl)-1-adamantyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4839033.png)

![5-[(3-{[(3-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4839039.png)
![3-isobutyl-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4839048.png)
![4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline](/img/structure/B4839049.png)
![N-benzyl-2-(2-methoxy-4-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetamide](/img/structure/B4839061.png)

![3-{[(4-acetylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4839067.png)
![[4-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B4839072.png)
![2-(benzyloxy)-5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4839099.png)
![1-benzyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4839105.png)
![4-(2,3-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4839117.png)

